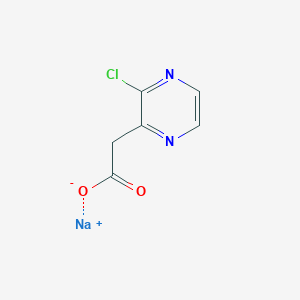

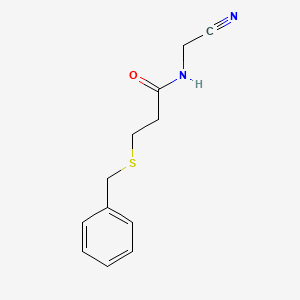

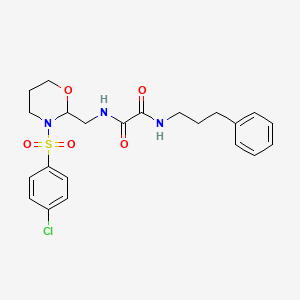

3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis

The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry, including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents. It has a molar mass of 96.133 g·mol−1, a melting point of 107.5 °C, and a boiling point of 218 °C .Applications De Recherche Scientifique

Structural and Spectral Characteristics : Research on conjugated pyrazoles, including derivatives similar to 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole, highlights their unique structural and spectral characteristics. The influence of functional groups on tautomeric behavior and energy band gaps is significant. These characteristics are crucial for applications in materials science and chemistry, where the absorption and transmission spectra of such compounds are experimentally obtained and theoretically validated through density functional theory (DFT) calculations (Ibnaouf et al., 2019).

Helical Twist and Square Planar Complexes : The structure of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP) exhibits a rare class of helically twisted synthetic organic molecules. This structural feature is essential for synthesizing square planar Pd(II) complexes with distinct helical twists. Such complexes are unprecedented and showcase the compound's potential in creating novel materials with unique molecular architectures (Drew et al., 2007).

Tautomerism and Molecular Structure : The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazole derivatives, provides insights into their stability and structural variations in different media. This knowledge is vital for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Katritzky & Maine, 1964).

Antibacterial and DNA Photocleavage Studies : Compounds structurally related to 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole have been synthesized and shown to possess antibacterial potential and DNA photocleavage ability. Such studies highlight the biomedical applications of pyrazole derivatives, providing a foundation for developing new therapeutic agents (Sharma et al., 2020).

Supramolecular Materials : The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been demonstrated. The thermal stability, fluorescence, and hydrogen-bonding capabilities of these materials can vary significantly based on the terminal substituent, leading to diverse supramolecular structures with potential applications in materials science (Moyano et al., 2021).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .

Propriétés

IUPAC Name |

3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXKJXJKIWPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)

![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)

![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)